molecular formula C10H13IO3 B8286729 1-(2,2-Dimethoxyethoxy)-3-iodobenzene

1-(2,2-Dimethoxyethoxy)-3-iodobenzene

Cat. No.: B8286729
M. Wt: 308.11 g/mol
InChI Key: PLTCZYOLAAGMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethoxy)-3-iodobenzene is a specialty aryl iodide compound that integrates a reactive iodine substituent with a protected aldehyde moiety, making it a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom on the benzene ring is highly activated for various metal-catalyzed cross-coupling reactions, following the reactivity trends of iodobenzenes . This allows researchers to efficiently construct complex biaryl systems through renowned reactions such as the Sonogashira coupling, Heck reaction, and other metal-catalyzed processes . The 2,2-dimethoxyethoxy side chain is a well-known protected aldehyde form, specifically a phenylacetaldehyde dimethyl acetal derivative . This acetal group is stable to basic and neutral conditions but can be readily deprotected under mild acidic conditions to generate the reactive aldehyde functionality in situ. The ortho-iodo substituent further enhances the compound's utility by potentially facilitating oxidative addition in catalytic cycles. This dual functionality makes it a valuable synthon for developing pharmaceutical intermediates, ligands for catalysis, and novel materials. As with all chemicals of this nature, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)-3-iodobenzene

InChI

InChI=1S/C10H13IO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3

InChI Key

PLTCZYOLAAGMOJ-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC(=CC=C1)I)OC

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1.1. Reagent in Organic Synthesis

1-(2,2-Dimethoxyethoxy)-3-iodobenzene serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its iodine atom allows for electrophilic substitution reactions, making it a valuable intermediate in synthesizing complex organic molecules.

Case Study: Arylation Reactions

  • The compound has been utilized in palladium-catalyzed arylation reactions, which are essential for constructing biaryl compounds. For instance, its application in the coupling of aryl halides with various nucleophiles has demonstrated high yields and regioselectivity .

1.2. Synthesis of Pharmaceuticals

The compound's unique structure allows it to participate in the synthesis of pharmaceutical agents. Its derivatives have shown potential as anticancer agents due to their ability to inhibit tubulin polymerization.

Case Study: Anticancer Activity

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Biological Applications

2.1. Anticancer Properties

Research indicates that this compound and its derivatives can induce apoptosis in cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Data Table: Cytotoxicity Testing

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-7 (ER+)52Tubulin inhibition
Compound BMDA-MB-231 (TNBC)74Apoptosis induction

Material Science Applications

3.1. Development of Functional Materials

The compound has been explored for its potential in developing functional materials due to its unique electronic properties. Its derivatives can be incorporated into polymers or used as dopants in organic electronics.

Case Study: Conductive Polymers

  • Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Iodobenzene Derivatives

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties References
1-(Benzyloxy)-3-iodobenzene C₁₃H₁₁IO 310.13 Benzyloxy (C₆H₅CH₂O-) Storage: 2–8°C; Hazards: H315, H319, H335 (skin/eye irritation)
1-(Difluoromethyl)-3-iodobenzene C₇H₅F₂I 254.02 Difluoromethyl (CF₂H-) Purity: 95%; Applications: Intermediate for fluorinated pharmaceuticals
1-Ethoxy-2,3-difluoro-4-iodobenzene C₈H₇F₂IO 284.04 Ethoxy (C₂H₅O-), 2,3-difluoro Boiling Point: 246.7°C; Density: 1.77 g/cm³; Reactivity: Electrophilic sites
1-(tert-Butyl)-3-iodobenzene C₁₀H₁₃I 260.12 tert-Butyl (C(CH₃)₃-) Purity: 97%; Stability: Steric hindrance from bulky group
1-(Ethoxymethoxy)-4-iodobenzene C₉H₁₁IO₂ 270.09 Ethoxymethoxy (CH₃CH₂OCH₂O-) Hazard: H315, H319, H335; Reactivity: Labile ether linkage

Preparation Methods

Direct Iodination of 3-(2,2-Dimethoxyethoxy)Benzene

A common strategy involves reacting 3-(2,2-dimethoxyethoxy)benzene with iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as FeCl₃. The FeCl₃ catalyst polarizes the iodine molecule, enhancing electrophilicity. Despite the ether’s ortho/para-directing nature, steric hindrance from the bulky 2,2-dimethoxyethoxy group can favor iodination at the less hindered meta position.

Reaction Conditions:

  • Iodinating Agent: NIS (1.2 equiv)

  • Catalyst: FeCl₃ (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

  • Yield: ~60–70%

Regioselectivity Challenges

Williamson Ether Synthesis Approach

Williamson ether synthesis offers a modular route to construct the 2,2-dimethoxyethoxy group after introducing iodine. This two-step method involves:

  • Iodination of a phenolic precursor.

  • Alkylation of the resulting 3-iodophenol with a suitable alkylating agent.

Synthesis of 3-Iodophenol

3-Iodophenol is synthesized via iodination of phenol using ICl or KI/Oxone in acidic media. The hydroxyl group directs iodination to the meta position, yielding 3-iodophenol in ~75% yield.

Etherification with 2-Chloro-1,1-dimethoxyethane

The phenol’s hydroxyl group is deprotonated with a strong base (e.g., NaOH), forming a phenoxide ion that undergoes nucleophilic substitution with 2-chloro-1,1-dimethoxyethane.

Reaction Conditions:

  • Base: NaOH (3.0 equiv)

  • Alkylating Agent: 2-Chloro-1,1-dimethoxyethane (1.5 equiv)

  • Solvent: Water/THF (1:1)

  • Temperature: 80°C

  • Yield: ~65–75%

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, with the phenoxide attacking the chloroalkyl agent’s electrophilic carbon. The aqueous solvent system enhances solubility of the ionic intermediates.

Multi-Step Protection/Deprotection Strategies

For substrates sensitive to harsh iodination conditions, protection/deprotection sequences ensure functional group compatibility.

Temporary Protection of Hydroxyl Groups

Starting with resorcinol (1,3-dihydroxybenzene), one hydroxyl group is protected as a methyl ether using methyl chloride and NaOH. The remaining hydroxyl is then iodinated, followed by deprotection and etherification with 2,2-dimethoxyethanol.

Key Steps:

  • Methylation: Resorcinol → 3-methoxybenzene-1-ol (Yield: ~80%).

  • Iodination: 3-methoxybenzene-1-ol → 3-iodo-1-methoxybenzene (Yield: ~70%).

  • Deprotection & Etherification: Acidic cleavage of the methyl ether, followed by Williamson synthesis (Yield: ~60%).

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction couples 3-iodophenol with 2,2-dimethoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and offers excellent regiocontrol.

Reaction Conditions:

  • Reagents: DEAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent: THF

  • Temperature: 0°C → 25°C

  • Yield: ~70–80%

Hypervalent Iodine-Mediated Functionalization

Recent advances employ hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) for direct C–O bond formation. While less explored for this compound, such methods could streamline synthesis by combining iodination and etherification.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Electrophilic SubstitutionSingle-step, high atom economyRegioselectivity challenges60–70%
Williamson SynthesisModular, scalableRequires pre-iodinated phenol65–75%
Mitsunobu ReactionMild conditions, no strong basesCostly reagents70–80%
Protection/DeprotectionCompatible with sensitive substratesMulti-step, lower overall yield~50–60%

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-Dimethoxyethoxy)-3-iodobenzene?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. A plausible route involves the Williamson ether synthesis, where 3-iodophenol reacts with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to form the ether linkage . Alternatively, sodium alcoholates (e.g., NaOCH₂CH₂OCH₃) can displace halides in iodobenzene derivatives under controlled conditions . Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the dimethoxyethoxy group and monitoring reaction progress via TLC or GC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :
  • ¹H NMR : The aromatic protons adjacent to iodine (C-2 and C-4) exhibit deshielding (~δ 7.2–7.5 ppm), while the dimethoxyethoxy group’s methyl protons resonate as a singlet (~δ 3.3–3.5 ppm) .
  • ¹³C NMR : The iodine-bearing carbon (C-3) appears downfield (~95–100 ppm), and the dimethoxyethoxy carbons (OCH₂ and OCH₃) are visible at ~60–75 ppm .
  • Mass Spectrometry : The molecular ion peak (M⁺) corresponds to the exact mass of 322.0 g/mol (C₁₀H₁₃IO₃), with characteristic fragments from cleavage of the ether group (e.g., loss of CH₃OCH₂O–) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Iodinated aromatic compounds require strict safety protocols:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile byproducts.
  • Store in amber glass under inert gas (N₂/Ar) to minimize light- or oxygen-induced degradation .
  • Dispose of waste via halogen-specific protocols due to iodine’s environmental persistence .

Advanced Research Questions

Q. How does the electronic environment of the dimethoxyethoxy group influence the iodine substituent’s reactivity in electrophilic substitution?

  • Methodological Answer : The dimethoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the bulky ether group directs substitution to the para position relative to iodine. Computational studies (DFT) can model charge distribution, predicting regioselectivity for further functionalization (e.g., nitration or Suzuki coupling at C-5) . Experimental validation involves competitive reactions with electrophiles (e.g., HNO₃/H₂SO₄) and analysis via HPLC or X-ray crystallography .

Q. What strategies mitigate competing side reactions during dimethoxyethoxy group introduction?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the iodine substituent with trimethylsilyl (TMS) groups to prevent undesired iodination during ether synthesis .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature Control : Maintain temperatures below 60°C to avoid cleavage of the ether linkage .

Q. How can computational chemistry predict regioselectivity in functionalizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, identifying reactive sites. For example:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to electrophilic/nucleophilic attacks.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the dimethoxyethoxy group and the aromatic ring .
    Experimental validation via single-crystal X-ray diffraction (e.g., C–I bond length analysis) confirms computational predictions .

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